Mefruside lactone can be sourced from various chemical suppliers and is often produced in research laboratories focusing on pharmacological studies. It is also available through specialized chemical databases and online platforms that provide detailed information about its synthesis and applications.
Mefruside lactone belongs to the class of organic compounds known as lactones, which are cyclic esters formed from hydroxy acids. It is specifically categorized under sulfonamide derivatives due to the presence of sulfonamide functional groups in its structure.
The synthesis of mefruside lactone involves an oxidation reaction where mefruside is treated with oxidizing agents. Commonly used oxidizing agents include potassium permanganate or other mild oxidizers that facilitate the conversion of the amine group in mefruside to a corresponding lactone structure.
The synthetic pathway typically begins with the preparation of mefruside, which involves several steps including the formation of key intermediates such as 4-chloro-N-methyl-N-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide. The reaction conditions often require solvents like dimethyl sulfoxide and may involve catalysts to enhance yield and selectivity. The final step includes careful control of reaction conditions to ensure complete conversion to mefruside lactone without significant side reactions.
Mefruside lactone features a cyclic structure characterized by a lactone ring, which is formed through the esterification of a hydroxyl group with a carboxylic acid group within the same molecule. Its molecular formula can be represented as C₁₄H₁₈N₂O₅S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of mefruside lactone is approximately 342.36 g/mol. The structural representation shows distinct functional groups that contribute to its biological activity, including sulfonamide and ester functionalities.
Mefruside lactone undergoes various chemical reactions typical for lactones, including hydrolysis, reduction, and substitution reactions. In particular, it can react with water to revert back to its hydroxy acid form under acidic or basic conditions.
The primary reactions involving mefruside lactone include:
Mefruside lactone acts primarily as a diuretic by inhibiting sodium reabsorption in the nephron's ascending limb of the loop of Henle and distal convoluted tubule. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis.
Research indicates that mefruside lactone also affects renal hemodynamics by increasing renal vascular resistance while decreasing renal blood flow. This mechanism contributes to its antihypertensive effects by lowering blood pressure through fluid volume reduction.
Mefruside lactone is typically a white crystalline solid with good solubility in polar solvents such as water and ethanol. Its melting point ranges around 150-160 °C.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to hydrolysis and oxidation depending on environmental factors.
Mefruside lactone is primarily utilized in pharmacological research focusing on diuretic effects and hypertension treatment. Additionally, it serves as a model compound for studying the synthesis and reactivity of lactones in organic chemistry. Its derivatives are explored for potential therapeutic applications beyond diuretics, including anti-inflammatory properties and effects on renal function.
Mefruside lactone (5-oxomefruside) is a biologically active cyclic metabolite of the diuretic agent mefruside, bearing the chemical name 4-chloro-N₁-methyl-N₁-[(tetrahydro-2-methyl-5-oxo-2-furanyl)methyl]-1,3-benzenedisulfonamide. With the molecular formula C₁₃H₁₇ClN₂O₆S₂ and a molecular weight of 396.87 g/mol, it serves as a critical subject in pharmacokinetic research due to its role in mediating the therapeutic effects of its parent compound [5] [9]. Unlike mefruside itself, the lactone metabolite exhibits distinctive stability and tissue distribution patterns that underpin its pharmacological significance.
Mefruside lactone features a γ-lactone ring fused to a disubstituted benzene core. Key structural attributes include:
Table 1: Chemical Identifiers of Mefruside Lactone
Property | Value |
---|---|
CAS Registry Number | 14599-36-1 |
IUPAC Name | 4-Chloro-N-methyl-N-[(2-methyl-5-oxotetrahydrofuran-2-yl)methyl]-1,3-benzenedisulfonamide |
Synonyms | Oxomefruside; Valine Impurity 36 |
Molecular Formula | C₁₃H₁₇ClN₂O₆S₂ |
Exact Mass | 396.022 g/mol |
PSA* | 140.6 Ų |
LogP | 3.57 (predicted) |
*Polar Surface Area [5] [8] [9]
Mefruside emerged in the 1960s as a sulfonamide-based diuretic targeting edema and hypertension. Initial clinical studies observed a discrepancy between mefruside’s rapid clearance and its prolonged diuretic effect, suggesting active metabolites [2]. By the early 1970s, Schlossmann and Pütter identified the lactone metabolite through in vitro incubation studies, revealing a novel "lactonase"-mediated metabolic pathway [4]. This discovery shifted pharmacological attention toward:
Mefruside lactone occupies a central position in mefruside’s metabolic cascade:
The lactone reversibly hydrolyzes to its open-chain hydroxy acid metabolite (in vivo equilibrium) [2].
Comparative Pharmacokinetics:
Table 2: Pharmacokinetic Parameters of Mefruside and Its Lactone Metabolite in Humans
Parameter | Mefruside | Mefruside Lactone | Hydroxy Acid Metabolite |
---|---|---|---|
Plasma Half-life (h) | 2.9–12.5 (variable) | 11.9 ± 1.7 | 10.5 ± 1.6 |
RBC:Plasma Ratio | ~30:1 | ~30:1 | ~10:1 |
Urinary Excretion (% dose) | 0.49% ± 0.30% | 13.1% ± 1.1% | 46.2% ± 9.6% |
Tmax (h) | 0.5 (plasma) | 5–10 (urine/RBCs) | 5–10 (urine/RBCs) |
Data derived from human studies after 25–50 mg oral mefruside doses [2] [7]
Mefruside lactone’s properties make it a model compound for advanced pharmacokinetic research:
Early studies noted mefruside’s short plasma half-life (0.5 h absorption; 2.9–12.5 h elimination) conflicted with its 12–24 h diuretic duration. The lactone’s parallel RBC accumulation (t₁/₂ = 11.9 h) and slow urinary release explain this disconnect [2] [7].
Tissue-Specific Distribution:
Metabolite-Driven Activity: The lactone and hydroxy acid metabolites collectively account for >60% of excreted drug, with their urinary excretion rates mirroring mefruside’s clinical effect timeline [2].
Therapeutic Implications:
Table 3: Key Enzymes and Processes in Mefruside Lactone Metabolism
Process | Key Enzymes/Mechanisms | Biological Significance |
---|---|---|
Lactone Formation | Hepatic oxidases + lactonase | Converts unstable hydroxy acid to stable lactone |
Hydrolysis to Acid | Non-enzymatic (pH-dependent) | Reversible reaction maintaining equilibrium |
RBC Uptake | Carbonic anhydrase binding | Creates reservoir prolonging diuretic action |
Renal Excretion | Glomerular filtration + secretion | Major elimination route (13% of dose) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8